Juniperonic acid

Antiproliferative Cell Signaling Cancer Research

Juniperonic acid (JA, also abbreviated JPA or JuA; CAS 18016-45-0) is a C20:4 omega-3 polyunsaturated fatty acid characterized by a non-methylene-interrupted (PMI) double bond system with cis-configurations at the Δ5, 11, 14, and 17 positions. This structural feature distinguishes it from conventional omega-3 PUFAs like eicosapentaenoic acid (EPA; 20:5, Δ5,8,11,14,17).

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
Cat. No. B1238472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJuniperonic acid
Synonymsjuniperonic acid
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCC=CCCCC(=O)O
InChIInChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,15-16H,2,5,8,11-14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,16-15-
InChIKeyJDKIKEYFSJUYJZ-OUJQXAOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Juniperonic Acid (5,11,14,17-20:4) Technical Baseline for Scientific Procurement


Juniperonic acid (JA, also abbreviated JPA or JuA; CAS 18016-45-0) is a C20:4 omega-3 polyunsaturated fatty acid characterized by a non-methylene-interrupted (PMI) double bond system with cis-configurations at the Δ5, 11, 14, and 17 positions [1]. This structural feature distinguishes it from conventional omega-3 PUFAs like eicosapentaenoic acid (EPA; 20:5, Δ5,8,11,14,17) [2]. Naturally abundant in the seeds of specific conifers, including *Juniperus communis* and *Platycladus orientalis*, JA is considered a rare fatty acid with a defined role in modulating lipid membrane function and cell signaling [3][4]. Its classification as a PMI-PUFA places it within a unique class of lipids, alongside sciadonic acid (20:3 Δ5,11,14) and pinolenic acid (18:3 Δ5,9,12), which are distinct in both structure and metabolic fate from common dietary PUFAs [5].

Rare PMI-PUFA Non-methylene-interrupted omega-3 lipid for membrane & signaling studies
Structure Tool Enables dissection of PUFA structure-activity relationships vs. EPA and sciadonic acid
Metabolic Probe Unique peroxisomal β-oxidation to α-linolenic acid, distinct from EPA/DHA pathways

Why Standard Omega-3 or Omega-6 Fatty Acids Cannot Substitute for Juniperonic Acid in Research


Generic substitution of juniperonic acid (JA) with common omega-3 or omega-6 polyunsaturated fatty acids (PUFAs) is scientifically unsound due to fundamental differences in structure, metabolism, and biological activity. Unlike eicosapentaenoic acid (EPA) or arachidonic acid (AA), which possess a contiguous methylene-interrupted double bond system, JA features a non-methylene-interrupted (PMI) structure with a characteristic Δ5 double bond separated by a five-methylene unit from the next double bond [1]. This structural divergence dictates a unique metabolic pathway: while EPA and AA are direct substrates for cyclooxygenases and lipoxygenases to form eicosanoids, JA is instead chain-shortened via peroxisomal β-oxidation to yield α-linolenic acid (ALA; 18:3 ω-3), an essential fatty acid precursor [2]. Consequently, JA does not compete for the same enzymatic machinery in the same manner, leading to distinct cellular outcomes. For instance, JA, unlike its PMI analog sciadonic acid, demonstrates potent antiproliferative activity equivalent to EPA, a property absent in the omega-6 PMI counterpart [3]. Therefore, substituting JA with another omega-3 source like EPA or ALA would fail to recapitulate the specific biochemical and functional outcomes observed with JA, including its unique membrane incorporation profile, its specific modulation of MAPK signaling, and its generation of novel ω-3 endocannabinoids [4][5].

Structural Mismatch
Conventional omega-3s (e.g., EPA) lack the PMI Δ5 double bond pattern; membrane incorporation and signaling may not recapitulate JA-specific effects.
Metabolic Divergence
EPA is elongated to DHA; JA is chain-shortened to ALA. Metabolic fate and product profile differ, precluding direct functional substitution.
Activity Profile
Omega-6 PMI analog sciadonic acid lacks antiproliferative activity; using generic omega-3 may not replicate JA's reported cell-model response context.

Quantitative Evidence for Juniperonic Acid Differentiation vs. Structural and Functional Analogs


Anti-Proliferative Activity: Juniperonic Acid Matches EPA's Potency, Outperforms Sciadonic Acid

In a direct comparison of bombesin-induced proliferation of Swiss 3T3 cells, juniperonic acid (JA) demonstrated potent antiproliferative activity equivalent to eicosapentaenoic acid (EPA), a well-known omega-3 fatty acid with established anticancer properties [1]. In contrast, sciadonic acid (SA), the omega-6 structural analog of JA with an identical PMI structure but lacking the terminal omega-3 double bond (20:3 Δ5,11,14), showed no significant antiproliferative effect [1]. This indicates that the omega-3 double bond, rather than the PMI structure alone, is the primary driver of this specific biological activity.

Antiproliferative SAR
Head-to-head
JA ≈ EPA > SA
Omega-3 terminus drives reported antiproliferative context
Swiss 3T3 cells; 25 µM FA; bombesin-induced proliferation
Antiproliferative Cell Signaling Cancer Research

Metabolic Conversion: Juniperonic Acid Acts as a Prodrug for α-Linolenic Acid (ALA)

Juniperonic acid (JA) undergoes a unique metabolic conversion distinct from other omega-3 PUFAs. It is chain-shortened via peroxisomal β-oxidation to yield α-linolenic acid (ALA; 18:3 ω-3), an essential fatty acid [1]. This conversion occurs in both rodent (CHO-K1) and human (MKN74, HepG2) cell lines, whereas the C18 PMI-PUFA pinolenic acid is not metabolized in this way, highlighting a specificity for the C20 PMI structure [1]. This metabolic fate positions JA as a direct precursor to ALA, unlike eicosapentaenoic acid (EPA), which is elongated to docosahexaenoic acid (DHA).

Metabolic Conversion
Head-to-head
JA → ALA (18:3 ω-3)
Reported peroxisomal β-oxidation to essential FA precursor; pinolenic acid not metabolized
CHO-K1, MKN74, HepG2 cells; GC-MS
Metabolism Peroxisomal β-oxidation Essential Fatty Acid Synthesis

Membrane Remodeling: Juniperonic Acid Displaces Arachidonic Acid from Cellular Phospholipids

Incubation of murine RAW264.7 macrophages with increasing concentrations of juniperonic acid (JPA) led to a dose-dependent decrease in the proportion of arachidonic acid (AA) within cellular phospholipids, with JPA and its elongation product, Δ7-docosatetraenoic acid (Δ7-DTA), being incorporated in its place [1]. This displacement of AA, a key substrate for pro-inflammatory eicosanoid synthesis, demonstrates a unique membrane-remodeling action.

Membrane Remodeling
Head-to-head
Dose-dependent ↓ AA in phospholipids
Supports membrane-remodeling endpoint review
RAW264.7 macrophages; 0-100 µM JPA; GC-MS
Lipidomics Membrane Biology Inflammation

Anti-Inflammatory Signaling: Juniperonic Acid Suppresses MAPK Pathway and Key Cytokines

In RAW264.7 macrophages, juniperonic acid (JPA) significantly suppressed the production of key inflammatory mediators. Specifically, JPA treatment resulted in a reduction of interleukin-6 (IL-6) production by 75%, tumor necrosis factor-α (TNF-α) by 30%, nitric oxide (NO) by 21%, and inducible nitric oxide synthase (iNOS) expression by 44% [1]. This anti-inflammatory effect was linked to the suppression of phosphorylated mitogen-activated protein kinases (MAPK), a central inflammatory signaling pathway [1].

Anti-Inflammatory Signaling
Direct comparison
IL-6 ↓75% · TNF-α ↓30% · NO ↓21% · iNOS ↓44%
Supports MAPK pathway-response interpretation
LPS-stimulated RAW264.7 macrophages
Immunology Signal Transduction Cytokine Regulation

In Vivo Validation: Juniperonic Acid Suppresses Inflammation in a Mouse Model

The anti-inflammatory properties of juniperonic acid (JPA) observed in vitro were validated in vivo using a mouse ear edema model. Topical application of JPA significantly suppressed inflammation, as measured by a reduction in both ear thickness and biopsy weight compared to the vehicle-treated control group [1]. This confirms that JPA's mechanism of action, involving membrane incorporation and modulation of MAPK signaling, translates to a measurable physiological effect in a whole-animal system.

In Vivo Validation
Context-dependent
Significant ear edema reduction
Reported in vivo model-response context
Mouse ear edema model; topical application
In Vivo Pharmacology Ear Edema Model Preclinical Efficacy

Unique Endocannabinoid Generation: Juniperonic Acid Produces Novel ω-3 Signaling Lipids

In a *C. elegans* model lacking Δ6 desaturase (fat-3 mutant) and thus unable to synthesize arachidonic acid (AA) or ω-3 AA, juniperonic acid (JuA) is generated via an alternative pathway from α-linolenic acid (ALA) [1]. Critically, JuA and ω-3 AA were found to be precursors for novel endocannabinoid-like ethanolamine and glycerol derivatives that bind to the NPR-32 receptor, a G protein-coupled receptor (GPCR) acting as an endocannabinoid receptor in *C. elegans* [1]. This suggests JuA participates in a distinct endocannabinoid signaling axis compared to AA.

Endocannabinoid Generation
Class-level
Novel ω-3 endocannabinoid-like derivatives
Class-level lipid signaling axis; not replicated by EPA/DHA
C. elegans fat-3 mutant; LC-MS/MS
Endocannabinoid System Lipid Signaling C. elegans Model

Targeted Application Scenarios for Juniperonic Acid in Research and Development


Structure-Activity Relationship (SAR) Studies of Antiproliferative PUFAs

Juniperonic acid (JA) serves as a critical tool for SAR studies aiming to dissect the molecular determinants of antiproliferative activity among polyunsaturated fatty acids. Its direct, equivalent potency to eicosapentaenoic acid (EPA) but with a distinct PMI structure allows researchers to compare the effects of a non-methylene-interrupted vs. a methylene-interrupted backbone [1]. Furthermore, the contrast with sciadonic acid (SA), which lacks the omega-3 double bond but has the same PMI core, specifically highlights the importance of the terminal unsaturation for this biological function [1]. This makes JA an indispensable compound for designing experiments to understand how subtle structural variations in PUFAs translate into profound differences in cell signaling and growth inhibition.

Investigating Peroxisomal β-Oxidation and Essential Fatty Acid Metabolism

The unique metabolic fate of JA—its chain-shortening to α-linolenic acid (ALA) via peroxisomal β-oxidation—makes it a highly specific probe for studying this pathway [2]. Unlike other omega-3 PUFAs like EPA, which are substrates for elongation and desaturation, JA's metabolism provides a clear and distinct readout (accumulation of ALA) that can be easily tracked in cell culture and animal models. Its conversion in both rodent and human cell lines, and the contrasting lack of metabolism for the shorter PMI-PUFA pinolenic acid, establishes JA as a superior tool for investigating the substrate specificity and regulatory mechanisms of the peroxisomal fatty acid remodeling system [2]. Researchers studying peroxisomal disorders or the regulation of essential fatty acid synthesis would benefit from its use.

Mechanistic Studies of Non-Eicosanoid Anti-Inflammatory Pathways

For research focused on anti-inflammatory mechanisms that do not involve direct cyclooxygenase (COX) or lipoxygenase (LOX) inhibition, JA provides a powerful alternative to standard omega-3 fatty acids. Its documented ability to displace arachidonic acid (AA) from membrane phospholipids and subsequently suppress MAPK signaling offers a clear, trackable mechanism of action that is distinct from direct enzyme antagonism [3][4]. The quantitative data on cytokine suppression (e.g., 75% reduction in IL-6) provides a robust benchmark for comparing its efficacy with other anti-inflammatory agents in cell-based assays [4]. This positions JA as a valuable control and experimental compound for dissecting the contribution of membrane remodeling and downstream kinase signaling to the overall anti-inflammatory response.

Exploring Novel ω-3 Endocannabinoid Signaling in Neurobiology

The discovery that JA serves as a precursor for a unique class of ω-3 endocannabinoid-like molecules opens a highly specific and novel research application [5]. For investigators exploring the complexity of the endocannabinoid system, particularly in genetic models like *C. elegans*, JA is not merely an alternative omega-3 source but an essential reagent. Its metabolism generates signaling lipids that bind to specific GPCRs (e.g., NPR-32) and cannot be replicated by supplementing with AA, EPA, or DHA [5]. This makes JA a critical component for studies on lipid signaling in development, lifespan regulation, and neurobiology, especially in contexts where the canonical Δ6 desaturase pathway is impaired or being studied [5].

Application
Selection Property
Validation Focus
PUFA Antiproliferative SAR Studies
PMI backbone & omega-3 terminus
Compare JA vs. EPA/SA in cell proliferation endpoints
Peroxisomal β-Oxidation Research
Chain-shortening to ALA in human/rodent cells
Track ALA accumulation; contrast with pinolenic acid
Non-Eicosanoid Anti-Inflammatory Pathway Studies
Membrane AA displacement & MAPK suppression
Cytokine profiling; phosphorylated MAPK readouts
Novel ω-3 Endocannabinoid Signaling
ω-3 endocannabinoid-like precursor
C. elegans or mammalian GPCR engagement assays

Technical Documentation Hub

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48 linked technical documents
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